4-Bromo-3-methyl-1H-pyrrole-2-carboxylic acid
Description
Significance of Pyrrole (B145914) Heterocycles as Aromatic Scaffolds in Modern Organic Chemistry
Pyrrole is a five-membered aromatic heterocycle with the chemical formula C₄H₄NH. wikipedia.org Heterocycles are cyclic compounds containing at least one atom other than carbon within their ring structure, with nitrogen, oxygen, and sulfur being common heteroatoms. libretexts.org The pyrrole ring is a fundamental structural motif in a vast array of natural products and synthetic compounds, underscoring its importance in organic and medicinal chemistry. mdpi.com
The significance of pyrrole stems from its aromatic character. wikipedia.org According to Hückel's rule for aromaticity, a planar, cyclic, and fully conjugated molecule with 4n+2 π electrons will exhibit aromatic stability. fiveable.me The pyrrole ring fits this rule: each of the four carbon atoms contributes one π electron, and the sp²-hybridized nitrogen atom contributes its lone pair of electrons, creating an aromatic sextet (six π electrons). libretexts.orgnih.gov This delocalization of electrons imparts significant stability to the ring and influences its chemical reactivity. wikipedia.org
The pyrrole scaffold is a cornerstone of biochemistry, forming the building block of essential macrocycles like the porphyrin ring in heme (a component of hemoglobin), chlorophylls, and vitamin B12. researchgate.net Its presence in these vital biological molecules highlights its evolutionary selection as a stable and versatile chemical scaffold. In modern organic chemistry, the pyrrole ring is considered a "privileged" structure, meaning it is a molecular framework that can bind to multiple biological targets with high affinity, making it a frequent starting point in drug discovery. researchgate.net
| Property | Description | Reference |
| Chemical Formula | C₄H₄NH | wikipedia.org |
| Classification | Five-membered aromatic heterocycle | wikipedia.orgfiveable.me |
| Aromaticity | Conforms to Hückel's rule with 6 π electrons | libretexts.org |
| Key Feature | The nitrogen lone pair is delocalized into the ring, contributing to aromaticity | wikipedia.org |
| Natural Occurrence | Core component of heme, chlorophyll, vitamin B12, and bile pigments | researchgate.net |
Overview of Substituted Pyrrole Derivatives in Contemporary Academic Research
While the parent pyrrole ring is of fundamental importance, its true versatility is unleashed in the form of its substituted derivatives. researchgate.net The strategic placement of various functional groups onto the pyrrole core allows for the fine-tuning of its physical, chemical, and biological properties. Consequently, the synthesis and study of substituted pyrroles are areas of intense academic and industrial research. mdpi.com
Research has demonstrated that pyrrole derivatives possess a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. researchgate.netmdpi.comnih.gov The nature and position of the substituents on the pyrrole ring are crucial in determining the specific therapeutic application. For instance, N-substituted pyrroles are commonly explored, with various synthetic methods developed to attach different groups to the nitrogen atom. mdpi.comnih.gov The Paal-Knorr synthesis is a classic and widely adapted method for preparing such derivatives. mdpi.com
The structural diversity of these compounds is vast, ranging from simple alkyl or aryl substitutions to the fusion of the pyrrole ring with other heterocyclic systems to create complex polyheterocycles. researchgate.net These modifications are driven by the quest for novel therapeutic agents and functional materials. Several commercially available drugs, such as atorvastatin (B1662188) (a cholesterol-lowering agent) and sunitinib (B231) (an anticancer drug), feature a substituted pyrrole core, testifying to the scaffold's success in drug design. wikipedia.orgnih.gov
Unique Aspects of Halogenated Pyrroles and Carboxylic Acid Derivatives in Chemical Sciences
Among the myriad of substituted pyrroles, halogenated derivatives and those bearing carboxylic acid groups hold particular importance in chemical sciences, especially in medicinal chemistry and materials science. smolecule.comacs.org The compound 4-Bromo-3-methyl-1H-pyrrole-2-carboxylic acid is a prime example, incorporating both a halogen (bromine) and a carboxylic acid functional group.
Halogenated Pyrroles: The introduction of halogen atoms (F, Cl, Br, I) onto the pyrrole ring significantly alters its electronic properties and lipophilicity. researchgate.net This can have a profound impact on a molecule's biological activity. Halogens can participate in halogen bonding, a non-covalent interaction that can influence how a molecule binds to its biological target, such as an enzyme or receptor. acs.org Furthermore, halogenated pyrroles are prevalent in marine natural products and bacterial secondary metabolites, many of which exhibit potent biological activities. nih.gov Examples include pyoluteorin (B1679884) and pyrrolomycin, which are chlorinated pyrroles with significant antibiotic properties. nih.gov In synthetic chemistry, the halogen atom serves as a versatile synthetic handle, enabling further functionalization through cross-coupling reactions.
Pyrrole Carboxylic Acids: The carboxylic acid group (-COOH) is a key functional group in organic chemistry. When attached to a pyrrole ring, it imparts acidic properties and provides a crucial point for chemical modification. smolecule.com It can be readily converted into a wide range of other functional groups, such as esters, amides, and acid halides. researchgate.net This versatility makes pyrrole carboxylic acids valuable building blocks in the synthesis of more complex molecules. smolecule.com In the context of drug design, the carboxylic acid group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The presence of this group can also improve the pharmacokinetic properties of a drug candidate. The combination of a halogen and a carboxylic acid on a pyrrole scaffold, as seen in this compound, creates a highly functionalized and valuable building block for developing new compounds in various fields of chemical research. smolecule.comresearchgate.net
Properties
IUPAC Name |
4-bromo-3-methyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-3-4(7)2-8-5(3)6(9)10/h2,8H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKZINJLVUQUOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301253172 | |
| Record name | 4-Bromo-3-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301253172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092286-06-0 | |
| Record name | 4-Bromo-3-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092286-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301253172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo 3 Methyl 1h Pyrrole 2 Carboxylic Acid and Analogues
Retrosynthetic Analysis for the 4-Bromo-3-methyl-1H-pyrrole-2-carboxylic Acid Scaffold
Retrosynthetic analysis provides a logical framework for dissecting the target molecule, this compound, into simpler, commercially available, or easily synthesized starting materials. The primary disconnections are typically made at the C-N bonds of the heterocyclic ring, aligning with the strategies of several classical pyrrole (B145914) syntheses.
A primary disconnection across the N1-C2 and N1-C5 bonds suggests a Paal-Knorr approach, leading back to a substituted 1,4-dicarbonyl compound and an ammonia (B1221849) source. The challenge lies in the synthesis of the requisite brominated and methylated 1,4-dicarbonyl precursor.
Alternatively, disconnections based on the Knorr synthesis are highly plausible. This involves breaking the C2-C3 and N1-C5 bonds, which retrosynthetically yields an α-amino ketone and a β-ketoester. For the target molecule, this would require a molecule like 2-aminobutan-3-one and a brominated β-ketoester, such as ethyl 2-bromo-3-oxobutanoate.
A Hantzsch synthesis -based retrosynthesis involves disconnecting the N1-C2, C3-C4, and C5-N1 bonds, tracing the molecule back to three components: an α-haloketone, a β-ketoester, and an ammonia source. This approach offers flexibility in arranging the substituents based on the choice of the initial ketoester and haloketone.
Finally, a Van Leusen [3+2] cycloaddition approach would disconnect the C2-C3 and C4-C5 bonds of the pyrrole ring. This leads to a substituted alkene and a tosylmethyl isocyanide (TosMIC) derivative, providing a convergent route to the pyrrole core.
Classical Synthetic Approaches to Substituted Pyrrole Ring Formation
Several classical name reactions provide robust and versatile platforms for the construction of the pyrrole ring. Their applicability to the synthesis of this compound and its analogues depends on the availability of appropriately substituted precursors and the regiochemical control of the cyclization.
Knorr Pyrrole Synthesis and Adaptations for this compound Precursors
The Knorr pyrrole synthesis is a widely utilized method that involves the condensation of an α-amino-ketone with a compound possessing an electron-withdrawing group alpha to a carbonyl group, typically a β-ketoester. wikipedia.orgthermofisher.com The reaction is generally catalyzed by acid and proceeds at room temperature. wikipedia.org A significant practical consideration is that α-amino-ketones are prone to self-condensation and are often prepared in situ from the corresponding ketone oxime via reduction. wikipedia.orgthermofisher.com
To construct the this compound scaffold via the Knorr synthesis, the strategic selection of starting materials is paramount. The reaction would likely proceed between an α-amino-ketone and a brominated β-ketoester.
Proposed Knorr Pathway:
Component 1 (α-amino-ketone): An α-amino version of methyl ethyl ketone would provide the C3-methyl and C5 substituents. This precursor, 2-aminobutan-3-one, can be generated in situ.
Component 2 (β-ketoester): A β-ketoester bearing the bromine at the α-position and a carboxylate group is required. An example would be ethyl 2-bromo-3-oxobutanoate.
Condensation: The condensation of these two components, followed by cyclization and aromatization, would yield the desired polysubstituted pyrrole ester, which can then be hydrolyzed to the final carboxylic acid.
| Feature | Description |
| Reactants | α-amino-ketone and a β-ketoester. wikipedia.org |
| Key Intermediates | Imine, enamine. wikipedia.org |
| Conditions | Typically acid-catalyzed (e.g., acetic acid) with a reducing agent (e.g., zinc dust) for in situ amine formation. wikipedia.org |
| Applicability | Highly versatile for producing polysubstituted pyrroles. Control of substitution is determined by the choice of the two carbonyl components. |
Paal-Knorr Condensation and its Applicability to this compound Ring Systems
The Paal-Knorr synthesis is a straightforward method for synthesizing substituted pyrroles by condensing a 1,4-dicarbonyl compound with an excess of ammonia or a primary amine. organic-chemistry.orgwikipedia.org The reaction can be performed under neutral or weakly acidic conditions, as strongly acidic conditions may favor the formation of furan (B31954) byproducts. organic-chemistry.orgrgmcet.edu.in This method's simplicity and efficiency have made it a cornerstone of pyrrole synthesis. rgmcet.edu.in
For the synthesis of the target molecule, a specifically substituted 1,4-dicarbonyl precursor would be required. The main challenge is the synthesis of this precursor.
Proposed Paal-Knorr Pathway:
Precursor Synthesis: The key starting material would be a 3-bromo-4-methylhexane-2,5-dione derivative with a potential carboxylate group at the C1 or C6 position.
Cyclization: Reaction of this 1,4-dicarbonyl compound with ammonia would initiate a cascade of imine/enamine formation, followed by intramolecular cyclization and dehydration to furnish the aromatic pyrrole ring.
Numerous modifications have been developed to improve the Paal-Knorr reaction, including the use of various acid catalysts and greener, solvent-free conditions. rgmcet.edu.inresearchgate.net
| Feature | Description |
| Reactants | 1,4-dicarbonyl compound and ammonia or a primary amine. wikipedia.org |
| Mechanism Steps | Formation of a hemiaminal, followed by cyclization and dehydration steps. organic-chemistry.org |
| Conditions | Neutral or weakly acidic (e.g., acetic acid). organic-chemistry.org Modern variations use catalysts like iron(III) chloride. organic-chemistry.org |
| Applicability | A direct and often high-yielding route, provided the 1,4-dicarbonyl precursor is accessible. |
Hantzsch Pyrrole Synthesis Strategies for Brominated Pyrrole Derivatives
The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine to yield a substituted pyrrole. wikipedia.orgpharmaguideline.com This method is particularly valuable for creating a variety of substitution patterns on the pyrrole ring. cdnsciencepub.comresearchgate.net
The synthesis of this compound using the Hantzsch methodology offers considerable flexibility in the placement of the bromo and methyl substituents, depending on the choice of the initial components.
Proposed Hantzsch Pathway:
Component 1 (β-ketoester): Ethyl acetoacetate (B1235776) could be used to introduce the methyl group at the C3 position and the ester at the C2 position.
Component 2 (α-haloketone): A bromo-substituted α-haloketone, such as bromoacetyl bromide or a similar reactive species, would be needed to introduce the bromine at the C4 position.
Component 3 (Amine): Ammonia would serve as the nitrogen source for the heterocycle.
Reaction Sequence: The mechanism likely begins with the formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the final pyrrole product. wikipedia.org
| Feature | Description |
| Reactants | β-ketoester, α-haloketone, and ammonia or primary amine. wikipedia.org |
| Key Steps | Enamine formation, nucleophilic attack on the α-haloketone, intramolecular cyclization, and dehydration. wikipedia.org |
| Conditions | Typically conducted in a protic solvent, often with a base that also acts as the reactant. pharmaguideline.com |
| Applicability | A versatile, multi-component approach allowing for the assembly of complex pyrroles from simpler starting materials. researchgate.net |
Clauson-Kaas Pyrrole Synthesis for N-Substituted Pyrroles and Potential Adaptations
The Clauson-Kaas reaction is a well-established method for synthesizing N-substituted pyrroles. nih.govbeilstein-journals.org The classic approach involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst, such as acetic acid. nih.govarkat-usa.org This reaction is particularly effective for producing pyrroles where only the nitrogen atom is substituted, leaving the carbon positions available for further functionalization. researchgate.net
Direct application of the classical Clauson-Kaas synthesis to produce this compound is not feasible, as the target molecule is unsubstituted on the nitrogen atom (N-H pyrrole), and the classical method does not install substituents on the pyrrole ring's carbon atoms.
Potential Adaptations and Limitations:
Use of Substituted Precursors: A modified approach would require a substituted 2,5-dimethoxytetrahydrofuran derivative. However, the synthesis of a tetrahydrofuran (B95107) precursor with the correct bromo, methyl, and carboxylic acid groups would be complex and likely inefficient.
Inapplicability: The primary utility of the Clauson-Kaas synthesis is for N-substituted pyrroles, making it an indirect and less practical route for the target scaffold compared to methods like the Knorr or Hantzsch syntheses. Recent advancements have focused on developing greener protocols and expanding the range of catalysts, but the core transformation remains focused on N-substitution. beilstein-journals.orgresearchgate.net
| Feature | Description |
| Reactants | Primary amine and 2,5-dialkoxytetrahydrofuran. arkat-usa.org |
| Product | Primarily N-substituted pyrroles. nih.gov |
| Conditions | Traditionally refluxing acetic acid. arkat-usa.org Modern methods use various acid catalysts, including Lewis acids and greener conditions like microwave irradiation. beilstein-journals.orgarkat-usa.org |
| Applicability | Excellent for N-aryl and N-alkyl pyrroles but not directly applicable for synthesizing C-substituted, N-unsubstituted pyrroles like the target compound. |
Van Leusen [3+2] Cycloaddition for Multi-Substituted Pyrrole Heterocycles
The Van Leusen pyrrole synthesis is a powerful and convenient method for preparing multi-substituted pyrroles via a [3+2] cycloaddition reaction. nih.govresearchgate.netmdpi.com The reaction typically involves a tosylmethyl isocyanide (TosMIC) derivative, which acts as a three-atom component, and an activated alkene (Michael acceptor), which provides the other two atoms for the pyrrole ring. nih.govresearchgate.net This method is valued for its operational simplicity, the accessibility of starting materials, and its broad substrate scope. researchgate.netmdpi.com
To construct the this compound scaffold, a specific combination of a substituted alkene and a TosMIC reagent would be necessary.
Proposed Van Leusen Pathway:
Component 1 (Alkene): An electron-deficient alkene would be required. To achieve the desired substitution, a compound like (E)-3-bromo-2-methylbut-2-enoate could serve as the Michael acceptor. This precursor would provide the C3-methyl, C4-bromo, and C2-carboxylate functionalities.
Component 2 (TosMIC): Tosylmethyl isocyanide itself would serve as the C5-N1 synthon.
Cycloaddition: In the presence of a base (e.g., KOH, LiOH·H₂O), the TosMIC is deprotonated to form a 1,3-dipole. mdpi.com This dipole undergoes a [3+2] cycloaddition with the alkene. The resulting intermediate eliminates p-toluenesulfinic acid to form the aromatic pyrrole ring. mdpi.comnih.gov
This approach is highly convergent and allows for the direct installation of multiple substituents in a single key step. nih.gov
| Feature | Description |
| Reactants | Tosylmethyl isocyanide (TosMIC) and an electron-deficient alkene. nih.gov |
| Reaction Type | [3+2] Cycloaddition. researchgate.net |
| Conditions | Base-mediated (e.g., KOH, NaH, DBU) in a suitable solvent (e.g., DMSO, THF, DME). mdpi.comnih.gov |
| Applicability | A versatile method for synthesizing 3-substituted, 3,4-disubstituted, and other polysubstituted pyrroles. nih.govresearchgate.net |
Regioselective Bromination Strategies for Pyrrole Carboxylic Acids
The synthesis of this compound hinges on the controlled, regioselective introduction of a bromine atom onto the pyrrole ring. The inherent reactivity of the pyrrole nucleus towards electrophiles necessitates carefully chosen conditions to achieve the desired positional selectivity, particularly in the presence of both activating (methyl) and deactivating (carboxylic acid) groups.
Direct Electrophilic Bromination of Pyrrole Carboxylic Acids and Control of Positional Selectivity
Direct electrophilic bromination is a primary method for the synthesis of brominated pyrroles. The outcome of the reaction is governed by the nature of the brominating agent and the electronic influence of the substituents on the pyrrole ring. The electron-donating methyl group at the 3-position and the electron-withdrawing carboxylic acid at the 2-position direct incoming electrophiles. The α-positions (2 and 5) of the pyrrole ring are the most electron-rich and typically the most reactive towards electrophiles. However, with the 2-position occupied, bromination is directed to the other available positions.
Common brominating agents such as N-Bromosuccinimide (NBS) are frequently employed for this transformation, often in a suitable solvent like tetrahydrofuran (THF) or acetonitrile (B52724). The reaction with NBS typically proceeds with high efficiency. Another effective system for the bromination of pyrrole derivatives is the combination of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr). This system provides a potent tool for the functionalization of various aromatic and heteroaromatic compounds under mild conditions. The selectivity for the 4-position in 3-methyl-1H-pyrrole-2-carboxylic acid is achieved due to the directing effects of the existing substituents.
| Starting Material | Brominating Agent/System | Conditions | Primary Product | Reference |
|---|---|---|---|---|
| 1H-Pyrrole-2-carboxylic acid | N-Bromosuccinimide (NBS) | Appropriate solvent | 4-Bromo-1H-pyrrole-2-carboxylic acid | |
| Pyrrole derivatives | DMSO/HBr | Mild conditions | Corresponding bromo compounds | |
| Activated aromatic compounds | Ammonium bromide/Oxone | Methanol (B129727) or water, ambient temp | Monobrominated products |
Indirect Halogenation Methods Utilizing Precursors and Protecting Group Chemistry
When direct bromination does not yield the desired regioselectivity or leads to unwanted side products, indirect methods involving precursors and protecting groups become necessary. Protecting the nitrogen of the pyrrole ring can alter the electronic properties and steric environment of the ring, thereby influencing the position of bromination. A common protecting group for pyrroles is the 2-(trimethylsilyl)ethoxy]methyl (SEM) group.
The general strategy involves:
Protection: The nitrogen of the pyrrole precursor is protected. For instance, an N-H pyrrole can be treated with SEM-Cl to afford the N-protected derivative.
Bromination: The N-protected pyrrole is then subjected to electrophilic bromination. The bulky protecting group can sterically hinder adjacent positions, guiding the bromine to a more accessible site.
Deprotection: Following successful bromination, the protecting group is removed under specific conditions (e.g., with a fluoride (B91410) source for a silyl-based group) to yield the N-H bromopyrrole.
This multi-step approach, while more synthetically demanding, offers a higher degree of control over the final product's structure.
Functional Group Transformations and Derivatizations of this compound
The title compound serves as a versatile building block, offering three distinct sites for further chemical modification: the carboxylic acid moiety, the bromo substituent, and the nitrogen of the pyrrole ring.
Chemical Modifications of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)
The carboxylic acid group is readily transformed into other functional groups, most commonly esters and amides.
Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst yields the corresponding ester. For example, reaction with ethanol (B145695) produces ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate. These ester derivatives are often useful intermediates in further synthetic steps.
Amidation: Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), to activate the carboxylic acid. This method allows for the introduction of a wide variety of amine-containing fragments, expanding the molecular diversity of the pyrrole scaffold.
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Esterification | Alcohol, Acid catalyst | Pyrrole-2-carboxylate ester | |
| Amidation | Amine, Coupling agents (e.g., EDC, HOBt) | Pyrrole-2-carboxamide |
Synthetic Transformations Involving the Bromo Substituent (e.g., Cross-Coupling Reactions)
The bromine atom at the 4-position is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Stille, and Sonogashira couplings allow for the introduction of aryl, heteroaryl, vinyl, or alkynyl groups.
The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is a particularly powerful tool. Research has shown that the reactivity of bromopyrroles in Suzuki reactions can be enhanced by the presence of an activating group, such as a formyl group, adjacent to the carbon-bromine bond. For instance, a formylated bromopyrrole ester can efficiently couple with a range of aromatic and heteroaromatic boronic acids in the presence of a palladium catalyst and a base.
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl boronic acid | Pd(dppf)Cl₂, Base (e.g., DABCO) | 4-Aryl-3-methyl-1H-pyrrole-2-carboxylic acid derivative | |
| Ullmann Coupling | Anilines | Copper(I) iodide, Ligand (e.g., Pyrrole-2-carboxylic acid) | Diaryl amine |
N-Substitution Reactions on the Pyrrole Ring (if applicable for 1H-pyrrole)
The nitrogen atom of the 1H-pyrrole ring possesses a proton that can be removed by a base, allowing for subsequent substitution reactions. This N-functionalization is a common strategy to modify the properties of the pyrrole core or to introduce groups necessary for further transformations.
N-Alkylation: Treatment with a base followed by an alkyl halide (e.g., methyl iodide) results in the formation of N-alkylated pyrroles. For example, this method can be used to synthesize N-methylpyrrole derivatives.
N-Acylation: Reaction with an acylating agent, such as an acid chloride or anhydride, introduces an acyl group onto the nitrogen.
N-Protection: As mentioned in section 2.3.2, the nitrogen can be protected with various groups, such as the SEM group, to prevent unwanted reactions at this site during subsequent synthetic steps.
These N-substitution reactions provide another avenue for elaborating the structure of this compound and its derivatives, tailoring them for specific applications.
Modern and Sustainable Synthetic Approaches for Pyrrole Derivatives, including this compound
Catalytic Methodologies in Pyrrole Synthesis (e.g., Transition Metal Catalysis, Organocatalysis, Nanocatalysis)
Catalysis is at the forefront of modern organic synthesis, providing powerful tools for constructing pyrrole rings with high precision and efficiency. These methods often proceed under milder conditions and with greater functional group tolerance than stoichiometric reactions.
Transition Metal Catalysis
Transition metals are widely used to catalyze the formation of pyrrole skeletons through various mechanisms, including cycloadditions and multicomponent reactions. rawdatalibrary.netresearchgate.net Metals such as palladium, rhodium, gold, iron, and zinc have been employed to construct substituted pyrroles from diverse and readily available starting materials. organic-chemistry.orgnih.govuctm.eduorganic-chemistry.org For instance, rhodium(I) catalysts have been used to synthesize highly substituted pyrroles through a cascade process involving the hydroacylation of propargylic amines followed by a dehydrative cyclization. nih.gov Similarly, zinc iodide (ZnI2) has been shown to be a cost-effective and efficient catalyst for converting dienyl azides into polysubstituted pyrroles at room temperature. organic-chemistry.orgnih.gov Iron-catalyzed cascade reactions have also been developed, using green reductants like formic acid or molecular hydrogen, to produce pyrroles from nitroarenes, highlighting the move towards more earth-abundant and less toxic metals. nih.gov
| Catalyst | Reaction Type | Substrates | Key Advantages | Reference |
|---|---|---|---|---|
| Rhodium(I) complex | Hydroacylation/Cyclization | Aldehydes and propargylic amines | High selectivity, one-pot cascade possible | nih.gov |
| Zinc Iodide (ZnI2) | Cyclization of dienyl azides | Dienyl azides | Mild room temperature conditions, cost-effective | organic-chemistry.orgnih.gov |
| Iron-Tetraphos complex | Reductive Cascade/Paal-Knorr | Nitroarenes and 1,4-dicarbonyls | Uses green reductants, high functional group tolerance | nih.gov |
| Gold(I) complex | Cascade Hydroamination/Cyclization | α-amino ketones and alkynes | High regioselectivity, modular approach | organic-chemistry.org |
Organocatalysis
Organocatalysis, the use of small, metal-free organic molecules to accelerate reactions, has become a powerful alternative to metal-based systems. nih.gov This approach avoids issues of metal toxicity and contamination in the final products, which is particularly important in pharmaceutical synthesis. rsc.org Organocatalysts like vitamin B1, urea, and various Brønsted and Lewis acids have been successfully applied to pyrrole synthesis, often in multicomponent reactions that build molecular complexity in a single step. nih.govrsc.orgrsc.org For example, 4-methylbenzenesulfonic acid has been used to catalyze a three-component reaction between 1,2-diones, aldehydes, and arylamines to efficiently produce polysubstituted pyrroles under mild conditions. rsc.orgnih.gov These methods are praised for their operational simplicity, environmental friendliness, and the ability to construct diverse pyrrole libraries. rsc.orgrsc.org
Nanocatalysis
Nanocatalysts represent a bridge between homogeneous and heterogeneous catalysis, offering high activity and selectivity combined with ease of recovery and recyclability. rsc.orgrsc.org Metallic nanoparticles, particularly those of transition metals, have been developed as proficient, low-cost, and green catalysts for synthesizing nitrogen-containing heterocycles like pyrroles. rsc.orgresearchgate.net For example, magnetic ferrite (B1171679) nanoparticles (e.g., NiFe2O4, Fe3O4) have been used to catalyze one-pot syntheses of polysubstituted pyrroles. rsc.orgresearchgate.net The key advantages of nanocatalysts include their high surface-area-to-volume ratio, which enhances catalytic activity, and their magnetic properties, which allow for simple separation from the reaction mixture using an external magnet, facilitating catalyst reuse. rsc.orgnih.govtaylorfrancis.com
Green Chemistry Principles in the Synthesis of Pyrrole-based Compounds (e.g., Solvent-free Reactions, Microwave-assisted Synthesis, Sonochemistry)
Adherence to green chemistry principles is a driving force in the innovation of synthetic methodologies for pyrroles. lucp.netbenthamdirect.com These strategies focus on reducing environmental impact by minimizing solvent use, employing alternative energy sources, and improving reaction efficiency. researchgate.net
Solvent-free Reactions
Conducting reactions without a solvent, or under neat conditions, is a core principle of green chemistry that reduces waste and simplifies purification. The Paal-Knorr synthesis of pyrroles, for instance, has been successfully adapted to solvent-free conditions. tandfonline.comtandfonline.com These reactions can be promoted by catalysts like scandium(III) triflate or praseodymium(III) trifluoromethanesulfonate, or even proceed without any catalyst by simply mixing the 1,4-dicarbonyl compound and the amine at room temperature. tandfonline.comrsc.orgresearchgate.net Such methods are often faster, more efficient, and more economical than their solvent-based counterparts. rsc.orgresearchgate.net
Microwave-assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. pensoft.netnih.gov In pyrrole synthesis, it dramatically reduces reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles with fewer side products. pensoft.netmdpi.com Microwave-assisted protocols have been developed for various classical pyrrole syntheses, including the Paal-Knorr and Clauson-Kaas reactions, often under solvent-free conditions or using environmentally benign solvents like water or ethanol. pensoft.netnih.gov For example, the synthesis of N-substituted pyrroles has been achieved in minutes by irradiating a 1,4-dicarbonyl compound and a primary amine in the presence of a catalyst like CaCl2·2H2O. mdpi.com
Sonochemistry
| Technique | Principle | Typical Reaction Time | Key Advantages | Reference |
|---|---|---|---|---|
| Solvent-free Synthesis | Reaction of neat reagents | Minutes to hours | Reduces solvent waste, simplifies workup, high atom economy | tandfonline.comrsc.org |
| Microwave-assisted Synthesis | Uses microwave energy for rapid heating | Minutes | Drastically reduced reaction times, higher yields, fewer side products | pensoft.netnih.gov |
| Sonochemistry (Ultrasound) | Uses acoustic cavitation to promote reaction | Minutes to hours | Enhanced reaction rates, improved yields, energy efficient | nih.govresearchgate.netijsssr.com |
Photochemical and Electrochemical Approaches to Substituted Pyrroles
Photochemistry and electrochemistry are enabling technologies for sustainable organic synthesis that offer unique activation modes, often avoiding harsh reagents and high temperatures. rsc.orgrsc.org
Photochemical Synthesis
Photochemical methods use light to initiate reactions, providing a green and powerful way to construct complex molecules. rsc.orgresearchgate.net Visible-light photocatalysis, in particular, has gained traction for its ability to use low-energy, readily available light sources. researchgate.net The synthesis of polysubstituted pyrroles has been achieved through photocatalytic [3+2] annulation of vinyl azides with alkenes using an organic dye as the photocatalyst. rsc.org These reactions proceed under mild, redox-neutral conditions and demonstrate broad substrate scope. rsc.orgresearchgate.net
Electrochemical Synthesis
Electrosynthesis uses electricity as a traceless reagent to drive chemical transformations. rsc.orgrsc.org This approach is inherently green, as it minimizes the use of chemical oxidants or reductants, thereby reducing waste. researchgate.net Electrochemical methods have been developed for the oxidative cyclization of enamines to form polysubstituted pyrroles in a simple undivided cell. rsc.org One-pot, three-component electrochemical reactions of β-dicarbonyl compounds, aldehydes, and primary amines have also been reported, providing efficient access to 1,2,3-trisubstituted pyrroles. researchgate.netnih.gov These methods offer mild reaction conditions and a high degree of control over the reaction. rsc.orgmdpi.com
Reactivity and Mechanistic Investigations of 4 Bromo 3 Methyl 1h Pyrrole 2 Carboxylic Acid
Electrophilic Aromatic Substitution Reactions of Halogenated Pyrroles
Pyrroles are known to be more reactive than benzene (B151609) towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom, which increases the electron density of the pyrrole (B145914) ring. pearson.compharmaguideline.com This heightened reactivity means that milder reagents and conditions are often sufficient for these reactions to occur. pearson.com Electrophilic substitution in pyrroles preferentially happens at the α-positions (C2 and C5) because the carbocation intermediate formed during the reaction is more stabilized by resonance, with three possible resonance structures, compared to only two for substitution at the β-positions (C3 and C4). echemi.comslideshare.netstackexchange.comonlineorganicchemistrytutor.comquora.comquora.com
The presence of a bromine atom and a carboxylic acid group on the pyrrole ring of 4-Bromo-3-methyl-1H-pyrrole-2-carboxylic acid significantly influences its reactivity in electrophilic aromatic substitution reactions. Both the bromo and the carboxylic acid groups are electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack. This deactivation is necessary to control the reactivity of the highly active pyrrole nucleus and allow for the isolation of specific products. cdnsciencepub.com
The bromine atom, while deactivating, can also direct incoming electrophiles. In the case of methyl 2-pyrrolecarboxylate, bromination can lead to a mixture of 4- and 5-bromo isomers, with the directing effect influenced by the brominating agent used. cdnsciencepub.com The carboxylic acid group at the 2-position primarily directs incoming electrophiles to the 4- and 5-positions. cdnsciencepub.com Therefore, in this compound, the existing substituents already occupy key positions, which will dictate the regioselectivity of any further substitution.
The regioselectivity of electrophilic attack on a substituted pyrrole is a result of the combined directing effects of all substituents. For this compound, the C5 position is the most likely site for further electrophilic substitution. The C2 position is occupied by the carboxylic acid, the C3 by a methyl group, and the C4 by a bromine atom. The methyl group is an activating group, while the bromo and carboxylic acid groups are deactivating. The directing effects of these groups, along with the inherent preference for α-substitution, would strongly favor an electrophile attacking the vacant C5 position.
Nucleophilic Substitution Reactions Involving the Bromo Substituent
Nucleophilic substitution on the pyrrole ring is generally less common than electrophilic substitution. Pyrrole itself is considered to be one of the least reactive five-membered heterocycles towards nucleophilic substitution, behaving similarly to aryl halides. edurev.in However, the presence of electron-withdrawing groups on the ring can facilitate these reactions. edurev.in In the case of brominated pyrrole derivatives, the displacement of the bromine atom by a nucleophile can be challenging. cdnsciencepub.com For instance, attempts to replace the bromine in brominated methyl 2-pyrrolecarboxylate with a methoxy (B1213986) group were unsuccessful under certain conditions. cdnsciencepub.com However, displacement by the cyanide ion has been achieved, although not always in a satisfactory conversion. cdnsciencepub.com
The reactivity of the bromo substituent in this compound towards nucleophilic substitution would be influenced by the electronic effects of the other substituents. The presence of the electron-withdrawing carboxylic acid group could potentially make the carbon atom attached to the bromine more susceptible to nucleophilic attack.
Reactivity of the Carboxylic Acid Group in this compound
The carboxylic acid group at the 2-position of the pyrrole ring exhibits typical carboxylic acid reactivity, such as esterification and decarboxylation. Esterification of this compound can be achieved through standard methods.
Decarboxylation of pyrrole-2-carboxylic acids is a notable reaction and has been the subject of mechanistic studies. nih.govacs.orgcdnsciencepub.com This reaction is known to occur more readily than for many other aromatic acids. cdnsciencepub.com The decarboxylation is subject to acid catalysis and, in strongly acidic solutions, proceeds through an associative mechanism involving the addition of water to the carboxyl group of the protonated reactant. nih.govacs.org This leads to the formation of the corresponding pyrrole and protonated carbonic acid, which then dissociates. nih.govacs.org The rate of decarboxylation is influenced by the pH of the solution. cdnsciencepub.com
Stability and Degradation Pathways of this compound under Various Conditions
Halogenated pyrroles can undergo degradation under certain conditions. For instance, the bromine atoms can be removed from the ring by reduction, with catalytic hydrogenation being a more effective method than chemical means like zinc and acetic acid. cdnsciencepub.com In some cases, the 5-bromo substituent is removed more rapidly than the 4-bromo substituent. cdnsciencepub.com
The pyrrole ring itself can be susceptible to decomposition under harsh conditions. For example, strong nitrating mixtures like HNO₃/H₂SO₄ can cause extensive decomposition of the pyrrole ring, leading to the formation of tar. mbbcollege.in The stability of this compound would depend on the specific conditions it is subjected to, including temperature, pH, and the presence of oxidizing or reducing agents.
Computational Studies on Reaction Mechanisms and Transition States of Pyrrole Carboxylic Acids
Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the reaction mechanisms and transition states of pyrrole carboxylic acids. These studies have been instrumental in elucidating the intricacies of reactions like decarboxylation and electrophilic substitution.
DFT calculations have been used to investigate the mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid. worldscientific.comresearchgate.net These studies have explored concerted and stepwise mechanisms, considering both C-protonated and O-protonated pathways. worldscientific.com The results indicate that the initial hydration or nucleophilic attack of water at the carbonyl group is the rate-determining step. worldscientific.com Computational models have predicted activation Gibbs energies that are in good agreement with experimental values. worldscientific.com
In the context of electrophilic aromatic substitution, DFT studies have been employed to investigate the reactivity and regioselectivity of pyrrole and its derivatives. researchgate.net These calculations have confirmed that the α-position is both thermodynamically and kinetically favored for electrophilic attack, which aligns with experimental observations. researchgate.net Such computational approaches allow for the examination of transition state energies and the influence of substituents on the reaction pathways.
The molecular structure and vibrational frequencies of pyrrole-2-carboxylic acid and its dimers have also been examined using DFT, providing a deeper understanding of its solid-state behavior. researchgate.netacs.org
Advanced Analytical Characterization of 4 Bromo 3 Methyl 1h Pyrrole 2 Carboxylic Acid
High-Resolution Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for mapping the molecular architecture of a compound. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Six distinct signals would be anticipated for 4-Bromo-3-methyl-1H-pyrrole-2-carboxylic acid, corresponding to the six carbon atoms. The carboxylic acid carbonyl carbon is expected to have the most downfield chemical shift (δ > 160 ppm). The four carbons of the pyrrole (B145914) ring would appear in the aromatic region (typically δ 100-140 ppm), with their specific shifts determined by the attached substituents (bromine, methyl, and carboxylic acid groups). The methyl carbon would be found in the upfield region of the spectrum (around δ 10-20 ppm).
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity. A COSY spectrum would show correlations between coupled protons, although for this specific molecule with mostly isolated spin systems, its utility might be in confirming the absence of proton-proton coupling. An HSQC spectrum would be crucial for definitively assigning each proton signal to its directly attached carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from similar compounds.)
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -COOH | 10.0 - 13.0 (broad s) | > 160 |
| N-H | > 10.0 (broad s) | - |
| C5-H | 6.5 - 7.5 (s) | ~110-120 |
| -CH₃ | 2.0 - 2.5 (s) | 10 - 20 |
| C2 (-COOH) | - | ~125-135 |
| C3 (-CH₃) | - | ~120-130 |
| C4 (-Br) | - | ~95-105 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid. The N-H stretching vibration of the pyrrole ring would likely appear as a moderate band around 3200-3400 cm⁻¹. A strong, sharp absorption between 1680-1710 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the carboxylic acid. C-H stretching vibrations for the methyl and aromatic protons would be observed just below and above 3000 cm⁻¹, respectively. The C-Br stretch would appear at lower frequencies, typically in the 500-600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful. The C=C stretching vibrations of the pyrrole ring, which might be weak in the IR spectrum, could show strong signals in the Raman spectrum. The symmetric vibrations of the molecule are often more Raman active.
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the precise molecular mass of this compound (C₆H₆BrNO₂). This allows for the calculation of its elemental formula with high confidence. A key feature would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), which would result in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Tandem Mass Spectrometry (LC-MS/MS): By coupling liquid chromatography with tandem mass spectrometry, one can isolate the molecular ion and induce fragmentation. The resulting fragmentation pattern provides valuable structural information. For this molecule, characteristic fragmentation pathways would likely include the loss of CO₂ (44 Da) from the carboxylic acid group, and potentially the loss of the bromine atom.
Table 2: Expected HRMS Data and Major Fragments for this compound
| Ion/Fragment | Expected m/z (Monoisotopic) | Description |
|---|---|---|
| [M(⁷⁹Br)]⁺ | 202.9636 | Molecular ion with ⁷⁹Br |
| [M(⁸¹Br)]⁺ | 204.9616 | Molecular ion with ⁸¹Br |
| [M-H₂O]⁺ | 184.9531 (⁷⁹Br), 186.9511 (⁸¹Br) | Loss of water |
| [M-COOH]⁺ | 157.9711 (⁷⁹Br), 159.9691 (⁸¹Br) | Loss of the carboxyl group |
Advanced Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile compounds like this compound.
HPLC Analysis: A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (with an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated), would be suitable. The purity of the compound would be determined by integrating the peak area of the main component relative to the total peak area in the chromatogram.
Advanced Detection: Coupling HPLC with a photodiode array (PDA) detector would provide UV-Vis spectral data for the peak, aiding in peak identification. For unequivocal identification of impurities, coupling HPLC with a mass spectrometer (HPLC-MS) is the gold standard, allowing for the determination of the molecular weights of co-eluting substances. HPLC-NMR, while less common, could provide structural information on separated components directly.
Gas Chromatography (GC) is typically used for volatile and thermally stable compounds. Due to the low volatility and polar nature of the carboxylic acid and N-H groups, direct GC analysis of this compound is challenging.
Derivatization: To make the compound suitable for GC analysis, a derivatization step is necessary. This involves converting the polar -COOH and -NH groups into less polar, more volatile derivatives. A common approach is silylation (e.g., using BSTFA) to form trimethylsilyl (B98337) esters and ethers, or methylation of the carboxylic acid (e.g., using diazomethane (B1218177) or trimethylsilyldiazomethane).
GC-MS Analysis: Once derivatized, the compound can be analyzed by GC-MS. This would allow for the separation of the derivatized target compound from any volatile impurities. The mass spectrometer detector would provide mass spectra for each separated component, aiding in their identification based on their fragmentation patterns.
Despite a comprehensive search for scientific literature, specific experimental data regarding the elemental analysis and X-ray crystallography of this compound is not publicly available. Detailed research findings, including stoichiometric composition verification and solid-state molecular structure determination, have not been published in accessible scientific journals or databases.
As a result, the advanced analytical characterization for this specific compound cannot be provided. Scientific inquiry relies on published, peer-reviewed data to ensure accuracy and reliability. In the absence of such information, the generation of an article with the requested detailed data tables and research findings is not possible.
Applications of 4 Bromo 3 Methyl 1h Pyrrole 2 Carboxylic Acid in Advanced Organic Synthesis and Materials Science
4-Bromo-3-methyl-1H-pyrrole-2-carboxylic Acid as a Synthetic Building Block
The intrinsic reactivity of this compound, conferred by its multiple functional groups, establishes it as a powerful intermediate in synthetic chemistry. The bromine atom is amenable to various cross-coupling reactions, the carboxylic acid can be converted into a range of other functional groups, and the pyrrole (B145914) ring itself can be further modified.
Precursor for the Synthesis of Complex Natural Product Analogs
Pyrrole-2-carboxylic acid moieties are central structural motifs in numerous marine natural products, many of which exhibit significant biological activities, including cytotoxic and anti-viral effects. chemscene.com The lamellarin class of alkaloids, for example, is built around a 3,4-diaryl-substituted pyrrole-2-carboxylic acid core. chemscene.com
The compound this compound serves as an ideal starting point for the synthesis of analogs of these natural products. The bromine at the 4-position and the hydrogen at the 5-position can be sequentially substituted using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to introduce various aryl or other substituent groups. This strategy allows for the systematic modification of the natural product scaffold, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. The methyl group at the 3-position provides an additional point of distinction from the parent natural product structures.
Below is a table illustrating how the core scaffold can be used to generate analogs related to known classes of pyrrole-containing natural products.
| Natural Product Class | Core Scaffold Feature | Role of this compound | Potential Modification Sites |
| Lamellarins | 3,4-Diarylated pyrrole-2-carboxylic acid | Serves as a precursor where the C4-Br bond can be used for arylation. | C4 (via cross-coupling), C5 (via halogenation/coupling), Carboxyl group (amination, esterification) |
| Longamides | Brominated pyrrole-2-carboxamides | Provides a brominated pyrrole core for conversion into amide derivatives. | Carboxyl group (conversion to amide), C4-Br (can be retained or substituted) |
Scaffold for the Development of Advanced Heterocyclic Libraries
The creation of chemical libraries containing diverse small molecules is fundamental to modern drug discovery. The pyrrole ring is considered a "decisive scaffold" for developing therapeutic agents due to its presence in many biologically active compounds. dntb.gov.ua this compound is an excellent scaffold for building such libraries due to its multiple, orthogonally reactive functional groups.
Carboxylic Acid: Can be converted to esters, amides, or other derivatives, introducing a wide array of R-groups.
Bromo Group: Acts as a versatile handle for C-C and C-N bond-forming reactions, allowing for the introduction of complex substituents at a defined position.
Pyrrole N-H: Can be alkylated or arylated to further expand the chemical space.
This multi-functional nature allows chemists to generate a large number of distinct compounds from a single, well-defined starting material, facilitating high-throughput screening for new biological activities. dntb.gov.ua
Role in Catalysis and Organocatalysis
While specific studies detailing the use of this compound as a catalyst are limited, its structure contains functional groups known to participate in catalytic processes. Its potential lies in its dual capacity to act as a ligand for metal catalysts and as a Brønsted acid organocatalyst.
The term catalysis refers to the process of increasing the rate of a chemical reaction by adding a substance known as a catalyst, which is not consumed in the reaction. dntb.gov.ua Organocatalysis is a subfield where the catalyst is a small organic molecule. nih.gov
Research on the closely related pyrrole-2-carboxylic acid has shown it to be an effective ligand for copper-catalyzed cross-coupling reactions, specifically the monoarylation of anilines. researchgate.net In this context, the pyrrole N-H and the carboxylic acid group can coordinate to the copper center, facilitating the catalytic cycle. The substituents on this compound could modulate the electronic properties and steric environment of the metal center, potentially influencing the efficiency and selectivity of such reactions.
Furthermore, the carboxylic acid moiety imparts Brønsted acidity. Carboxylic acids have been employed as effective organocatalysts for various transformations, including the Paal–Knorr synthesis of pyrroles. researchgate.net The acidic proton of this compound could activate electrophiles or substrates through protonation, enabling reactions to proceed under mild, metal-free conditions.
Supramolecular Chemistry Applications of Pyrrole Carboxylic Acid Scaffolds
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent intermolecular forces. Pyrrole-based scaffolds are particularly attractive in this field because the pyrrole N-H group is an excellent hydrogen-bond donor and, unlike amides or ureas, lacks a competing hydrogen-bond acceptor. researchgate.net This makes it a pre-organized motif for interacting with anions or participating in self-assembly.
Anion Recognition and Binding Studies Utilizing Pyrrole-based Receptors
The selective recognition of anions by synthetic receptors is a major goal in supramolecular chemistry, driven by the crucial roles anions play in biological and environmental systems. nih.gov Pyrrole-containing scaffolds have been extensively developed as anion receptors. The N-H proton of the pyrrole ring can form strong hydrogen bonds with anionic guests.
In pyrrole carboxylic acid scaffolds, both the pyrrole N-H and the carboxylic acid O-H can act as hydrogen-bond donors. This dual-donor system can create a "cleft" that is well-suited for binding to various anions, particularly oxoanions like carboxylates or phosphates. bldpharm.com Studies on related acyclic pyrrole-based receptors have demonstrated that the combination of pyrrole N-H and adjacent amide N-H donors leads to effective binding of anions like chloride, bromide, and benzoate. nih.gov The structure of this compound provides a similar framework, where the carboxylic acid proton complements the pyrrole N-H donor.
| Receptor Motif | Key H-Bond Donors | Target Anions |
| Dipyrromethane | Two Pyrrole N-H | F⁻, Cl⁻, Br⁻, HSO₄⁻ |
| Guanidiniocarbonyl Pyrrole | Guanidinium N-H, Pyrrole N-H | Oxoanions (e.g., Phosphate) |
| Pyrrole Carboxamide | Amide N-H, Pyrrole N-H | Carboxylates, Nitrite |
| Pyrrole Carboxylic Acid | Carboxylic Acid O-H, Pyrrole N-H | Oxoanions (e.g., Carboxylates) |
Self-Assembly Processes and Molecular Architectures (e.g., Hydrogen-Bonded Frameworks)
Carboxylic acids are well-known for their ability to form highly predictable and stable hydrogen-bonded structures. Most commonly, they form cyclic dimers where two molecules are linked by a pair of O-H···O hydrogen bonds. doaj.org Spectroscopic and crystallographic studies of pyrrole-2-carboxylic acid confirm the formation of such cyclic dimers in the solid state. doaj.org
In the crystal structure of the related compound 4-Bromo-1H-pyrrole-2-carboxylic acid, intermolecular O-H···O hydrogen bonds link the molecules into corrugated sheets. It is expected that this compound would engage in similar self-assembly processes. The robust carboxylic acid dimer synthon would likely dominate the primary assembly, while the pyrrole N-H group and the bromine atom could participate in secondary, weaker interactions (N-H···O or C-Br···π), leading to the formation of more complex, higher-order molecular architectures. These well-defined, hydrogen-bonded frameworks are of significant interest in crystal engineering and the design of new materials.
Coordination Chemistry with Metal Ions for Ligand Design in Metal-Organic Frameworks and Complexes
Following a comprehensive search of scientific literature and chemical databases, no specific research findings, examples, or data were identified regarding the application of this compound in coordination chemistry with metal ions for the design of Metal-Organic Frameworks (MOFs) or other metal complexes.
The structure of this compound, featuring a carboxylic acid group, theoretically allows it to act as a ligand by coordinating to metal ions. The carboxylate group can form strong bonds with metal centers, a fundamental interaction in the construction of MOFs and coordination polymers. The pyrrole ring itself, along with its bromo and methyl substituents, could influence the electronic properties and steric arrangement of potential resulting frameworks.
However, there is no available literature to substantiate that this specific compound has been utilized as an organic linker to create MOFs or discrete metal complexes. Research in the field of MOFs extensively employs various polycarboxylic acids as linkers, but the use of this particular substituted pyrrole derivative has not been reported in the available data. researchgate.netnih.gov Consequently, no data tables on its coordination properties or the structural characteristics of any derived complexes can be provided.
Integration into Functional Materials (e.g., Electronic, Optical, Polymeric Applications)
There is currently a lack of published research detailing the integration of this compound into functional materials for electronic, optical, or polymeric applications. While pyrrole derivatives, in general, are known to be precursors for conducting polymers and materials with interesting optical properties, specific studies involving the 4-bromo-3-methyl substituted variant are absent from the scientific record.
A related compound, Methyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate, has been noted as a potential building block for developing novel materials with specific electronic or optical properties. This suggests that the core structure of 4-bromo-3-methyl-pyrrole could be of interest in materials science. Another related but distinct compound, 4-bromo-1H-pyrrole-2-carboxylic acid, has been generally explored for its potential to be incorporated into polymers. smolecule.com
Despite these indications from similar structures, no specific data on the performance, properties, or synthesis of functional materials derived directly from this compound has been found. Therefore, it is not possible to present detailed research findings or data tables on its role in electronic, optical, or polymeric applications.
Biological Relevance and Mechanistic Insights of 4 Bromo 3 Methyl 1h Pyrrole 2 Carboxylic Acid Derivatives in Vitro Studies
Exploration of Molecular Interactions with Biomolecules (e.g., Enzyme Active Sites, Receptor Binding)
Molecular docking studies have been instrumental in elucidating the interactions between brominated pyrrole-2-carboxamide derivatives and their biological targets. A key area of investigation has been their potential as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter in Mycobacterium tuberculosis responsible for exporting mycolic acids, a critical component of the mycobacterial cell wall. nih.govnih.gov
Structure-guided design strategies have utilized the crystal structure of MmpL3 to predict how these compounds bind. nih.gov Docking models reveal that the pyrrole-2-carboxamide scaffold can effectively occupy specific pockets within the MmpL3 transmembrane domain. nih.govresearchgate.net For instance, in one proposed binding model, the pyrrole-2-carboxamide moiety occupies the S4 pocket, a 2,4-dichlorophenyl group can occupy the S3 pocket, and a cyclohexyl group can fit into the S5 pocket. nih.gov
Crucially, the hydrogen atoms on the pyrrole (B145914) nitrogen and the carboxamide are vital for potent activity. nih.gov Molecular modeling suggests these hydrogens form key hydrogen bonds with amino acid residues in the active site, such as ASP645. nih.govresearchgate.net Replacing these hydrogens with methyl groups leads to a significant reduction or complete loss of activity, as it eliminates these critical hydrogen bonding interactions, leaving only hydrophobic interactions. nih.gov
In other studies, derivatives of 3,4-dimethyl-1H-pyrrole-2-carboxamide have been docked into the active site of sterol 14α-demethylase (CYP51B) from Aspergillus fumigatus. nih.gov These studies predicted a highly spontaneous binding ability within the enzyme's access channel, suggesting a mechanism of inhibition that could avoid the side effects associated with direct interaction with the catalytic heme iron. nih.gov Furthermore, certain 4-bromopyrrole derivatives have shown high affinity for cannabinoid receptors CB1 and CB2, indicating their potential as receptor agonists. nih.gov
Mechanistic Studies at the Cellular Level (e.g., Pathway Modulation, Cellular Response Induction)
At the cellular level, the primary mechanism of action for antitubercular pyrrole-2-carboxamide derivatives is the inhibition of MmpL3. nih.govacs.org By blocking this transporter, the compounds prevent the translocation of trehalose (B1683222) monomycolate (TMM) across the plasma membrane. nih.gov This disruption in the mycolic acid transport pathway leads to the intracellular accumulation of TMM and inhibits the biosynthesis of essential cell envelope components, ultimately proving lethal to the bacterium. nih.govnih.gov The specific targeting of MmpL3 has been confirmed by demonstrating the compounds' potency against M. smegmatis expressing wild-type MmpL3 and showing reduced activity against strains with mutated variants of the gene. nih.govnih.gov
In the context of anticancer research, certain pyrrole derivatives have been shown to induce apoptosis. nih.gov Studies on fused pyrrole compounds revealed that their cytotoxic effects are mediated through the activation of apoptotic pathways, as evaluated by caspase-3/7 assays. nih.gov For example, a series of tetrasubstituted pyrrole derivatives designed to mimic protein-protein interaction hot-spots were found to activate apoptotic cell-death pathways in human melanoma cells, potentially by interfering with the p53-MDM2 interaction. mdpi.com
Structure-Activity Relationship (SAR) Studies for Modified 4-Bromo-3-methyl-1H-pyrrole-2-carboxylic Acid Analogues
Structure-activity relationship (SAR) studies have been crucial for optimizing the biological activity of brominated pyrrole derivatives. Using 4-bromo-1H-pyrrole-2-carboxylic acid as a starting scaffold, researchers have systematically modified different parts of the molecule to enhance potency and drug-like properties. nih.gov
Key SAR findings for antitubercular pyrrole-2-carboxamides include:
Pyrrole Core: The hydrogens on the pyrrole nitrogen and the amide linker are essential. Methylation of either position significantly reduces activity due to the loss of key hydrogen bonds with the target enzyme. nih.gov
Substituents on the Pyrrole Ring: Attaching phenyl or pyridyl groups with electron-withdrawing substituents (e.g., fluorine, chlorine) to the pyrrole ring greatly improves anti-tuberculosis activity. nih.govacs.org For example, compounds with fluorophenyl moieties demonstrated potent activity with Minimum Inhibitory Concentration (MIC) values below 0.016 µg/mL. nih.gov In another series, substituting the pyrrole ring with two halogens (e.g., 3-bromo-4-chloro) was found to be beneficial for biological activity against DNA gyrase. mdpi.com
Carboxamide Substituents: Attaching bulky, lipophilic substituents to the carboxamide nitrogen, such as adamantyl or cyclooctyl groups, significantly enhances antimycobacterial potency. nih.gov This suggests that these bulky groups occupy a large hydrophobic pocket (the S5 pocket) in the MmpL3 enzyme. nih.gov
Similarly, SAR studies on carboxamides as fungicides have shown that the nature of the aromatic ring and the N-substituent at the amide are critical for activity and spectrum. researchgate.net Optimization of hydrophobic branched alkyl groups on an N-phenyl or N-thienyl ring led to the development of potent succinate (B1194679) dehydrogenase inhibitors. researchgate.net
In Vitro Cell-based Assays for Biological Activity Screening (e.g., Enzyme Inhibition Assays, Cell Proliferation Studies)
A variety of in vitro cell-based assays are employed to screen and quantify the biological activity of 4-bromo-pyrrole derivatives.
For antibacterial and antitubercular activity, the most common method is the determination of the Minimum Inhibitory Concentration (MIC). This is often performed using microplate-based assays, such as the Microplate Alamar Blue Assay (MABA), against strains like Mycobacterium tuberculosis H37Rv. vlifesciences.com Many pyrrole derivatives have shown potent activity, with MIC values reported to be as low as <0.016 µg/mL. nih.govnih.gov Enzyme-specific inhibition assays, such as those targeting the ATPase activity of the GyrB domain of DNA gyrase, are also used, with some di-halogenated methyl-pyrrole derivatives showing IC50 values of <5 nM. mdpi.com
For anticancer activity, cell proliferation and cytotoxicity assays are standard. These assays are conducted on various human cancer cell lines, including colon (LoVo), breast (MCF-7), ovary (SK-OV-3), and liver (HepG-2) adenocarcinoma cells. nih.govnih.gov The cytotoxic effect is often measured using MTS or resazurin-based colorimetric assays, which determine cell viability after treatment. nih.govnih.gov The results are typically reported as IC50 values, representing the concentration of the compound that inhibits cell growth by 50%. Several pyrrole derivatives have demonstrated dose- and time-dependent cytotoxic activity against these tumor cell lines. nih.gov
Table 1: Example of In Vitro Cytotoxicity of Pyrrole Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | Exposure Time (h) | IC50 (µM) |
| Pyrrole Derivative 4a | LoVo (Colon) | 48 | 25.32 |
| Pyrrole Derivative 4d | LoVo (Colon) | 48 | 18.54 |
| Pyrrole Derivative 4a | MCF-7 (Breast) | 48 | 35.14 |
| Pyrrole Derivative 4d | MCF-7 (Breast) | 48 | 29.76 |
| Pyrrole Derivative 4a | SK-OV-3 (Ovary) | 48 | >50 |
| Pyrrole Derivative 4d | SK-OV-3 (Ovary) | 48 | 45.21 |
Note: The data in this table is illustrative of the types of results obtained for general pyrrole derivatives as reported in the literature and does not represent compounds derived specifically from this compound. nih.govresearchgate.net
Future Research Directions for 4 Bromo 3 Methyl 1h Pyrrole 2 Carboxylic Acid
Development of Novel and Highly Efficient Stereoselective Synthetic Routes
While methods for synthesizing substituted pyrroles are well-established, future research should focus on the development of stereoselective routes to access chiral derivatives of 4-Bromo-3-methyl-1H-pyrrole-2-carboxylic acid. researchgate.netuctm.edu Chirality is a critical factor in the efficacy and safety of many pharmaceuticals. Research in this area could proceed in two main directions:
Asymmetric Synthesis of Chiral Substituents: Developing synthetic pathways to introduce chiral substituents onto the pyrrole (B145914) core or modify the existing carboxylic acid group with chiral auxiliaries. Strategies could involve organocatalytic methods, which are known for their effectiveness in creating enantiomerically enriched compounds. rsc.org
Atroposelective Synthesis: Investigating the potential for creating axially chiral biaryl systems where the pyrrole ring's rotation is restricted. researchgate.net The development of catalytic asymmetric methods to control this type of stereochemistry would represent a significant advancement, yielding novel molecular architectures for screening. rsc.orgdal.ca
Progress in this area would provide access to a library of stereochemically pure compounds, enabling a more precise investigation of their interactions with biological targets and chiral materials.
Integration of Advanced Computational Modeling and Machine Learning in Rational Design
Computational chemistry and artificial intelligence are revolutionizing drug discovery and materials science. mdpi.com A significant future direction for this compound is the systematic use of these tools for the rational design of new derivatives with enhanced properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of derivatives with their biological activity. researchgate.net By creating a virtual library of compounds based on the this compound scaffold, researchers can predict the activity of unsynthesized molecules, prioritizing the most promising candidates for synthesis and testing. acs.orgresearchgate.net
Machine Learning (ML) and Deep Learning (DL): ML algorithms, such as support vector machines (SVM) and neural networks, can be trained on existing data from related pyrrole compounds to predict various properties, including bioactivity, toxicity, and material characteristics. mdpi.comnih.gov Generative models could even design entirely new molecules with desired properties based on the initial scaffold. researchgate.net
Molecular Docking: For derivatives identified as biologically active, molecular docking studies can predict their binding modes within the active sites of target proteins, such as enzymes or receptors. nih.govresearchgate.net This provides crucial insights for further structural optimization to improve potency and selectivity.
| Methodology | Objective | Potential Outcome |
|---|---|---|
| QSAR Modeling | Predict biological activity of virtual derivatives. | Prioritization of synthetic targets with high predicted potency. |
| Machine Learning (e.g., SVM, Random Forest) | Screen large virtual libraries for desired properties (e.g., low toxicity, high binding affinity). | Identification of novel, lead-like candidates for development. nih.gov |
| Molecular Docking | Elucidate binding interactions with specific biological targets. | Guide for structure-based drug design and optimization. researchgate.net |
Exploration of Unconventional Applications in Emerging Functional Materials
The unique electronic and structural properties of the pyrrole ring make it a valuable component in functional materials. alliedacademies.org Research on the closely related 4-bromo-1H-pyrrole-2-carboxylic acid has indicated its potential for incorporation into polymers to enhance thermal stability and electrical conductivity. smolecule.com Future work on this compound should build upon this foundation.
A promising avenue is the use of this compound as a monomer for the synthesis of Conjugated Microporous Polymers (CMPs) . frontiersin.org The inherent porosity, robust architecture, and nitrogen-rich structure of pyrrole-based CMPs make them excellent candidates for applications in:
Heterogeneous Catalysis: The nitrogen atoms within the polymer network can act as active sites for catalytic reactions. frontiersin.org
Gas Storage and Separation: The tunable pore sizes of CMPs could be exploited for the selective capture of gases like CO2.
Conductive Materials: Polypyrroles are known for their conductivity. mdpi.com Incorporating this specific brominated and methylated monomer could modulate these electronic properties for use in sensors or electronic devices.
Research should investigate how the bromo and methyl substituents influence the resulting polymer's properties, such as pore size, surface area, stability, and conductivity.
Deeper Mechanistic Biological Studies and Precise Target Identification
Bromopyrrole alkaloids, often isolated from marine sponges, are known to possess a wide range of potent biological activities, including anticancer, antibacterial, and anti-biofilm properties. nih.gov Many of these effects are attributed to specific molecular interactions. For instance, the pyrrolamide class of compounds, which share the substituted pyrrole core, are known inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial survival. nih.govnih.govresearchgate.net
Future research on this compound and its derivatives should involve:
Broad Biological Screening: Testing the compound against a wide panel of cancer cell lines and pathogenic bacteria (including resistant strains) to identify its primary therapeutic potential. nih.gov
Target Identification: Once an activity is confirmed, identifying the specific molecular target is crucial. For antibacterial activity, DNA gyrase and topoisomerase IV are prime candidates. rsc.orgrsc.org For anticancer activity, targets could include protein kinases or proteins involved in cell cycle regulation and apoptosis. nih.gov
Mechanism of Action Studies: Elucidating how the compound exerts its effect. This could involve investigating its ability to induce cell cycle arrest or apoptosis in cancer cells or to disrupt DNA synthesis in bacteria. nih.gov Techniques like X-ray crystallography of the compound bound to its target enzyme can provide definitive proof of the binding mode and guide further optimization. nih.gov
| Potential Therapeutic Area | Likely Molecular Target | Mechanism of Action to Investigate |
|---|---|---|
| Antibacterial | DNA Gyrase / Topoisomerase IV rsc.org | Inhibition of ATP-binding site, disruption of DNA replication. nih.gov |
| Anticancer | Protein Kinases, Tubulin, Bcl-2 family proteins nih.govnih.gov | Cell cycle arrest, induction of apoptosis, disruption of microtubule dynamics. nih.gov |
| Anti-biofilm | Quorum sensing pathways mdpi.com | Inhibition of bacterial communication without direct killing. |
Green and Sustainable Methodologies for Scalable Synthesis
For any compound to be viable for commercial application, its synthesis must be efficient, cost-effective, and environmentally friendly. Future research must focus on developing green synthetic methodologies for this compound. lucp.net This involves adhering to the principles of green chemistry, such as waste reduction and energy efficiency.
Key strategies to explore include:
Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) and employing non-precious metal catalysts such as those based on iron or manganese. nih.govnih.gov
Energy-Efficient Reaction Conditions: Utilizing microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption. Classical methods like the Paal-Knorr synthesis can be adapted to be solvent- and catalyst-free. acs.orgacs.org
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis. Flow reactors can improve reaction control, enhance safety, and facilitate easier scale-up, as has been demonstrated for other pyrrole-3-carboxylic acid derivatives. syrris.com
High Atom Economy Reactions: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of starting materials into the final product, thereby minimizing waste. acs.org
| Strategy | Principle | Example Application |
|---|---|---|
| Alternative Energy Sources | Reduce energy consumption and reaction times. | Microwave-assisted or ultrasound-activated Paal-Knorr synthesis. acs.org |
| Green Catalysis | Use of non-toxic, recyclable, and earth-abundant catalysts. | Iron- or manganese-catalyzed cyclization reactions. nih.govnih.gov |
| Continuous Flow Synthesis | Improve efficiency, safety, and scalability. | Microreactor-based Hantzsch reaction for pyrrole acids. syrris.com |
| Solvent-Free Reactions | Eliminate solvent waste, a major contributor to pollution. | Solid-state or neat reactions, potentially using ball milling. lucp.net |
Q & A
Q. How should researchers address discrepancies between NMR and mass spectrometry data?
- Root Causes :
- NMR Artifacts : Solvent peaks (e.g., DMSO at δ 2.50 ppm) overlapping with analyte signals .
- MS Adducts : Sodium/potassium adducts (e.g., [M+Na]⁺) misreported as molecular ions .
- Resolution : Cross-validate with high-resolution MS and deuterated solvents for NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
